N8-Acetylspermidine

Overview

Description

N8-Acetylspermidine dihydrochloride is a polyamine compound that plays a significant role in various biological processes. It is a derivative of spermidine, which is essential for cell growth and differentiation. This compound is known for its regulatory effects on ischemic cardiac apoptosis and resultant cardiac dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions: N8-Acetylspermidine dihydrochloride is synthesized through the acetylation of spermidine. The acetylation process involves the use of acetyl-coenzyme A as the acetyl donor. The reaction is catalyzed by spermidine N8-acetyltransferase, a nuclear enzyme associated with chromatin .

Industrial Production Methods: Industrial production of this compound dihydrochloride typically involves the large-scale acetylation of spermidine using acetyl-coenzyme A. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: N8-Acetylspermidine dihydrochloride undergoes several types of chemical reactions, including:

Acetylation: The primary reaction involved in its synthesis.

Deacetylation: Catalyzed by this compound deacetylase, converting it back to spermidine.

Common Reagents and Conditions:

Acetylation: Acetyl-coenzyme A is used as the acetyl donor.

Deacetylation: Specific cytosolic deacetylase enzymes are involved.

Major Products:

Deacetylation Product: Spermidine.

Scientific Research Applications

Biomarker in Cardiovascular Diseases

N8-Acetylspermidine has been identified as a mechanistic biomarker for ischemic cardiomyopathy. A study involving 474 patients with coronary artery disease showed that levels of this compound were significantly higher in patients with ischemic cardiomyopathy compared to those without it. The findings indicated that elevated levels of this compound were associated with increased mortality and incident heart failure, establishing its potential as a predictive biomarker for adverse cardiovascular outcomes .

Table 1: this compound Levels in Ischemic Cardiomyopathy

| Patient Group | This compound Level (nmol/L) | Significance |

|---|---|---|

| Ischemic Cardiomyopathy | 10.39 (IQR: 7.21-17.75) | p < 0.001 |

| Non-Ischemic Coronary Artery Disease | 8.29 (IQR: 5.91-11.42) |

Role in Cancer Research

This compound has been implicated in cancer metabolism and progression. Research indicates that it is enriched in certain cancer-associated fibroblast (CAF) models, suggesting its involvement in tumor microenvironments and cancer cell interactions . The metabolomic analysis revealed that this compound levels were altered in cancerous tissues, indicating its potential utility as a biomarker for colorectal cancer and pancreatic cancer .

Table 2: Alterations of this compound in Cancer Models

| Cancer Type | Observed Changes in this compound Levels | Implications |

|---|---|---|

| Colorectal Cancer | Increased levels in E-GM group | Potential biomarker for diagnosis |

| Pancreatic Cancer | Altered metabolism observed | Insights into tumor metabolism |

Enzymatic Activity Studies

The enzymatic activity of this compound is crucial for understanding its biological functions. Research has focused on the development of sensitive methods to quantify the activity of this compound deacetylase, an enzyme that converts this compound back to spermidine. This enzymatic pathway is essential for cellular processes such as growth and differentiation .

Table 3: Enzymatic Assays for this compound Deacetylase Activity

| Methodology | Key Findings |

|---|---|

| LC-MS/MS Quantification | High sensitivity for low concentrations |

| Enzyme Kinetics Analysis | Identified optimal conditions for activity |

Clinical Implications and Future Directions

The diverse applications of this compound highlight its importance in both basic research and clinical settings. Its role as a biomarker for ischemic cardiomyopathy and its involvement in cancer metabolism suggest that further studies could lead to novel diagnostic tools and therapeutic targets.

Future Research Directions

- Investigating the pathways of this compound synthesis and metabolism.

- Exploring its role in other diseases beyond cardiovascular and cancer contexts.

- Developing targeted therapies that modulate polyamine metabolism.

Mechanism of Action

The mechanism of action of N8-Acetylspermidine dihydrochloride involves its role as a substrate for acetylspermidine deacetylase. This enzyme catalyzes the deacetylation of this compound back to spermidine. The exact molecular targets and pathways involved are not fully understood, but it is thought to function as an inhibitor of certain enzymes .

Comparison with Similar Compounds

Spermidine: The parent compound from which N8-Acetylspermidine is derived.

N1-Acetylspermidine: Another acetylated form of spermidine, which undergoes different metabolic pathways.

Uniqueness: this compound dihydrochloride is unique due to its specific acetylation at the N8 position, which distinguishes it from other acetylated forms of spermidine. This unique modification affects its metabolic pathways and biological functions .

Biological Activity

N8-Acetylspermidine (N8AS) is a polyamine derivative that has garnered attention due to its biological significance, particularly in the context of ischemic cardiac conditions and its potential as a biomarker. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in health and disease.

This compound is synthesized through the acetylation of spermidine, a naturally occurring polyamine involved in cellular growth and function. The enzymatic pathways leading to its formation include the action of spermidine N8-acetyltransferase, which specifically acetylates the N8 position of spermidine. The resulting compound plays a critical role in various cellular processes, including gene expression regulation and apoptosis.

Enzymatic Activity:

- This compound is metabolized by specific deacetylases, notably this compound deacetylase, which hydrolyzes it back to spermidine. This enzymatic activity is crucial for maintaining polyamine homeostasis within cells .

2. Biological Significance in Ischemic Conditions

Recent studies have identified N8AS as a significant biomarker in ischemic cardiomyopathy (ICM). Patients with ICM exhibit elevated levels of this compound, which correlate with adverse clinical outcomes such as increased mortality and heart failure incidence.

Key Findings:

- In a study involving 474 patients with coronary artery disease, those with ICM had higher plasma levels of N8AS (10.39 nmol/L) compared to those without ICM (8.29 nmol/L) (P < 0.001) .

- Higher levels of N8AS were associated with a hazard ratio (HR) of 1.48 for all-cause mortality and an HR of 4.16 for incident heart failure in patients without baseline heart failure .

3. Mechanistic Insights into Cardiac Dysfunction

This compound's role in cardiac apoptosis has been elucidated through various preclinical studies. It is implicated in the regulation of cardiomyocyte cell death during ischemic events, suggesting that it may serve as a therapeutic target for preventing cardiac dysfunction.

Mechanisms:

- Polyamines are known to stabilize nucleic acids and modulate gene expression; thus, N8AS may influence cellular responses to stress by altering apoptotic pathways.

- Pharmacological depletion of polyamines has demonstrated protective effects against ischemia-induced apoptosis in cardiomyocytes .

4. Inhibitory Activity Against Enzymes

Research into the inhibitory properties of this compound analogues has revealed their potential as therapeutic agents against specific enzymes involved in polyamine metabolism.

Inhibition Studies:

- A series of synthesized this compound analogues were evaluated for their inhibitory potency against acetylpolyamine amidohydrolase (APAH). Some compounds exhibited nanomolar inhibitory activity, indicating their potential utility in modulating polyamine levels therapeutically .

5. Summary of Research Findings

The biological activity of this compound underscores its importance as both a biomarker and a potential therapeutic target in ischemic heart disease. The following table summarizes key research findings related to its biological significance:

Properties

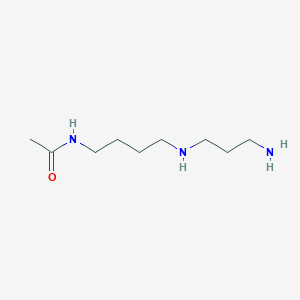

IUPAC Name |

N-[4-(3-aminopropylamino)butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONIWJIDLJEJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34450-15-2 (di-hydrochloride) | |

| Record name | N(8)-Acetylspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60158637 | |

| Record name | N(8)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N8-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13431-24-8, 34450-15-2 | |

| Record name | N8-Acetylspermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(8)-Acetylspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(8)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N8-Acetylspermidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N8-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | N8-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.